N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzaldehyde under reflux conditions in ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced hydrazones or amines.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
Uniqueness
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the 4-chlorobenzylidene and 3,4-dimethoxybenzamide moieties. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications .
Properties
CAS No. |
325483-69-0 |
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Molecular Formula |
C18H18ClN3O4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-15-8-5-13(9-16(15)26-2)18(24)20-11-17(23)22-21-10-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |
InChI Key |
CUDLRMJLLDWXPA-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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